REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([CH2:9]O)=[CH:5][CH:4]=1.S(Cl)([Cl:13])=O.C1(C)C=CC=CC=1.[OH-].[Na+]>CN(C)C=O>[Cl:13][CH2:9][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[N:8][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
537.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=N1)CO
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
310 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5.4 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.4 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice bath under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice bath
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for about 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (2.7 L)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure to dryness
|
Type
|
ADDITION
|
Details
|
toluene (1.0 L) was added to the residue and azeotropic distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1C=CC(=NC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 618.8 g | |
YIELD: PERCENTYIELD | 91.4% | |
YIELD: CALCULATEDPERCENTYIELD | 101.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |